molecular formula C10H14N2O4 B12615281 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol CAS No. 918900-39-7

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol

Cat. No.: B12615281
CAS No.: 918900-39-7
M. Wt: 226.23 g/mol
InChI Key: IMPCKQXUJUWTNT-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is an organic compound that features both amine and nitro functional groups

Properties

CAS No.

918900-39-7

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-[[2-hydroxyethyl(methyl)amino]methyl]-4-nitrophenol

InChI

InChI=1S/C10H14N2O4/c1-11(4-5-13)7-8-6-9(12(15)16)2-3-10(8)14/h2-3,6,13-14H,4-5,7H2,1H3

InChI Key

IMPCKQXUJUWTNT-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol typically involves the reaction of 4-nitrophenol with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-aminophenol.

Scientific Research Applications

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-nitrophenol: Similar in structure but with an amino group instead of a hydroxyethyl group.

    2-[(2-Hydroxyethyl)(methyl)amino]acetonitrile: Similar in having a hydroxyethyl and methylamino group but with a nitrile group instead of a nitrophenol structure.

Uniqueness

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and an amine group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol, often referred to as a derivative of aminophenol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a nitrophenol moiety and a hydroxyethylmethylamino group. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in cancer treatment and as an antioxidant.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N2O3(Molecular Weight 225 25 g mol)\text{C}_{11}\text{H}_{15}\text{N}_{2}\text{O}_{3}\quad (\text{Molecular Weight 225 25 g mol})

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, p-methylaminophenol (p-MAP), a related compound, has demonstrated the ability to scavenge free radicals and reduce lipid peroxidation in cellular models .
  • Anticancer Properties
    • Research indicates that derivatives of aminophenols, including this compound, may possess anticancer properties. p-MAP has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 . This suggests that similar mechanisms may be applicable to our compound of interest.
  • Genotoxicity and Safety Profile
    • The safety profile of this compound has been assessed through various toxicity studies. A study involving Fischer 344 rats indicated that high doses (1000 mg/kg bw/day) resulted in significant adverse effects, including behavioral changes and alterations in blood parameters . However, lower doses did not exhibit toxicity, indicating a no observed adverse effect level (NOAEL) at 316 mg/kg bw/day.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenges DPPH radicals; reduces lipid peroxidation
AnticancerInduces apoptosis in HL60 cells; inhibits growth in MCF-7 and HepG2 cell lines
GenotoxicityNegative results in Ames test; clastogenic potential observed at high concentrations
ToxicityBehavioral changes at high doses; NOAEL established at 316 mg/kg bw/day

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Free Radical Scavenging : The presence of the nitrophenol group may facilitate electron donation, thereby neutralizing free radicals.
  • Cell Growth Inhibition : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis.
  • Clastogenic Potential : The compound's structure suggests it may form reactive intermediates capable of interacting with DNA, leading to chromosomal aberrations under certain conditions .

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